molecular formula C19H15N3O3S3 B11218559 6-(3,4-dimethoxyphenyl)-3-phenyl-2,5-dithioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one

6-(3,4-dimethoxyphenyl)-3-phenyl-2,5-dithioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one

Cat. No.: B11218559
M. Wt: 429.5 g/mol
InChI Key: HYAVTVYHEQLHQP-UHFFFAOYSA-N
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Description

6-(3,4-Dimethoxyphenyl)-3-phenyl-2,5-dithioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one is a complex organic compound belonging to the thiazolo[4,5-d]pyrimidine family. This compound is characterized by its unique structure, which includes a thiazole ring fused with a pyrimidine ring, and is substituted with phenyl and dimethoxyphenyl groups. It has garnered interest in scientific research due to its potential biological and pharmacological activities.

Preparation Methods

The synthesis of 6-(3,4-dimethoxyphenyl)-3-phenyl-2,5-dithioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with thiourea and phenylacetic acid under acidic conditions to form the thiazole ring. This intermediate is then cyclized with appropriate reagents to form the final thiazolo[4,5-d]pyrimidine structure. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

6-(3,4-Dimethoxyphenyl)-3-phenyl-2,5-dithioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithioxo groups to thiol groups using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.

    Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-(3,4-dimethoxyphenyl)-3-phenyl-2,5-dithioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The specific pathways involved depend on the biological context and the target cells or organisms.

Comparison with Similar Compounds

Similar compounds to 6-(3,4-dimethoxyphenyl)-3-phenyl-2,5-dithioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one include other thiazolo[4,5-d]pyrimidine derivatives, such as:

    Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and anti-inflammatory properties.

    Thiazolo[5,4-d]pyrimidine: Studied for its potential as kinase inhibitors.

    Triazolo[1,5-c]pyrimidine: Exhibits antiviral and antimicrobial activities. The uniqueness of this compound lies in its specific substitution pattern and the presence of dithioxo groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H15N3O3S3

Molecular Weight

429.5 g/mol

IUPAC Name

6-(3,4-dimethoxyphenyl)-3-phenyl-2,5-bis(sulfanylidene)-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C19H15N3O3S3/c1-24-13-9-8-12(10-14(13)25-2)22-17(23)15-16(20-18(22)26)21(19(27)28-15)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,20,26)

InChI Key

HYAVTVYHEQLHQP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3=C(NC2=S)N(C(=S)S3)C4=CC=CC=C4)OC

Origin of Product

United States

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